molecular formula C12H14N2O6 B2466659 Methyl 2-[(3-methoxy-3-oxopropyl)amino]-5-nitrobenzoate CAS No. 1223198-05-7

Methyl 2-[(3-methoxy-3-oxopropyl)amino]-5-nitrobenzoate

Cat. No.: B2466659
CAS No.: 1223198-05-7
M. Wt: 282.252
InChI Key: OSIILENXBQHANW-UHFFFAOYSA-N
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Description

Methyl 2-[(3-methoxy-3-oxopropyl)amino]-5-nitrobenzoate is an organic compound with a complex structure that includes a nitrobenzoate moiety and a methoxy-oxopropylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(3-methoxy-3-oxopropyl)amino]-5-nitrobenzoate typically involves multiple steps. One common method includes the esterification of 5-nitrobenzoic acid with methanol in the presence of a strong acid catalyst to form methyl 5-nitrobenzoate. This intermediate is then reacted with 3-methoxy-3-oxopropylamine under controlled conditions to yield the final product. The reaction conditions often require careful temperature control and the use of solvents such as dichloromethane or ethanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification and amination processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(3-methoxy-3-oxopropyl)amino]-5-nitrobenzoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used under basic conditions.

Major Products

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 2-[(3-methoxy-3-oxopropyl)amino]-5-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of Methyl 2-[(3-methoxy-3-oxopropyl)amino]-5-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, modulating biochemical pathways and exerting its effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[(3-methoxy-3-oxopropyl)amino]-2-methylpropanoate
  • Methyl 3-[(2-methoxy-2-oxoethyl)thio]propionate

Uniqueness

Methyl 2-[(3-methoxy-3-oxopropyl)amino]-5-nitrobenzoate is unique due to the presence of both a nitrobenzoate moiety and a methoxy-oxopropylamino group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities further distinguish it from similar compounds.

Properties

IUPAC Name

methyl 2-[(3-methoxy-3-oxopropyl)amino]-5-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O6/c1-19-11(15)5-6-13-10-4-3-8(14(17)18)7-9(10)12(16)20-2/h3-4,7,13H,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSIILENXBQHANW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCNC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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